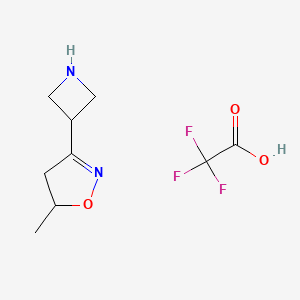

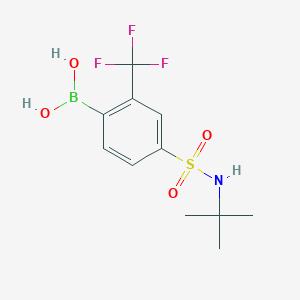

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid” is a heterocyclic compound. It contains an azetidine ring, which is a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom . The compound also contains a 1,2-oxazole ring, which is a five-membered aromatic ring with one oxygen atom and one nitrogen atom .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction with boronic acids . They can also undergo aza-Michael addition with NH-heterocycles .Applications De Recherche Scientifique

Azoles and Oxazoles in Scientific Research

Synthesis and Biological Activity of Azolylthioacetic Acids Azoles, including oxazoles, have been synthesized and analyzed for their biological activity. The derivatives of azolylthioacetic acids exhibit a wide range of biological effects such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activity. The diverse biological effects make these compounds promising for new bioactive compound searches (Chornous et al., 2016).

Oxazolidinones Novel Antimicrobial Agents

Oxazolidinones are a class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They show bacteriostatic activity against significant pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, an oxazolidinone, has been highlighted for its oral bioavailability and favourable pharmacokinetic and toxicity profiles, showing promise as an alternative to traditional antibiotics (Diekema & Jones, 2000).

Therapeutic Potential of Oxazole Scaffold Oxazoles, a class of five-membered heterocyclic ring systems, are found in various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The review of patents reveals the exploration of oxazoles for designing newer potential therapeutic agents, highlighting the chemical versatility and pharmacological importance of oxazole derivatives (Kaur et al., 2018).

Azole Resistance in Mycosphaerella Graminicola The decline in sensitivity to azole fungicides due to molecular mechanisms in the Septoria leaf blotch pathogen, Mycosphaerella graminicola, has been investigated. Understanding the evolution of azole resistance helps in managing future control strategies against this pathogen, emphasizing the ongoing challenge of azole resistance in agricultural contexts (Cools & Fraaije, 2013).

Synthesis of 4-Phosphorylated Derivatives of 1,3-Azoles The synthesis and properties of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles and imidazoles, have been systematized. These derivatives are characterized by various biological activities, such as insectoacaricidal and antihypertensive effects, underscoring the importance of 1,3-azoles in developing pharmacologically active compounds (Abdurakhmanova et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

3-(azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.C2HF3O2/c1-5-2-7(9-10-5)6-3-8-4-6;3-2(4,5)1(6)7/h5-6,8H,2-4H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXUZGLCBVNWSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NO1)C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate](/img/structure/B2754350.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)

![N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2754359.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2754360.png)

![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2754364.png)

![N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2754366.png)

![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)